2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions. One common route includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The azepane ring and sulfonyl group are likely to play crucial roles in binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chlorophenyl)acetamide
Uniqueness
What sets 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C20H25N3O5S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-28-17-8-6-16(7-9-17)21-19(24)15-22-14-18(10-11-20(22)25)29(26,27)23-12-4-2-3-5-13-23/h6-11,14H,2-5,12-13,15H2,1H3,(H,21,24) |
InChI Key |
ILYXHNPIKVBNLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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